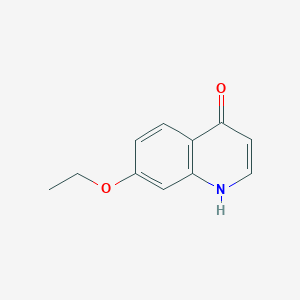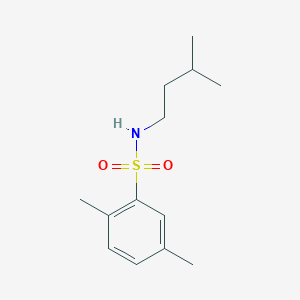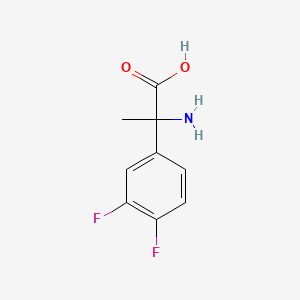
(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as 2-nitrobenzaldehyde.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the reaction.
Coupling with the Phenyl Group: The phenyl group is coupled to the indazole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Deprotection and Carboxylation: The Boc group is removed under acidic conditions, and the carboxylic acid functionality is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the indazole core or the phenyl group, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled temperatures.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the indazole core or phenyl group.
Substitution: Halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers. Its ability to modulate specific molecular pathways is of significant interest.
Industry
Industrially, the compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of (S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to interact with various biological targets, modulating their activity and leading to therapeutic effects. The piperidine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.
Indazole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer properties.
Piperidine derivatives: Widely studied for their pharmacological activities, including analgesic and antipsychotic effects.
Uniqueness
(S)-2-(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid is unique due to its combination of the indazole core and the piperidine moiety, which provides a distinct pharmacological profile. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]indazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-13-5-7-17(14-26)16-9-11-19(12-10-16)27-15-18-6-4-8-20(22(28)29)21(18)25-27/h4,6,8-12,15,17H,5,7,13-14H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUKQXULLVBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)

![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)
